Stereochemical Difference from Active Edoxaban Intermediate
The target compound carries the (1R,2R,5S) configuration at the cyclohexane ring, whereas the key edoxaban intermediate required for API synthesis is tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate [1]. Nagata and coworkers demonstrated that the stereochemistry of the three substituents on the cyclohexane ring 'greatly affects the anti-fXa activity of edoxaban,' with only the (1R,2S,5S) isomer yielding the potent factor Xa inhibitor [1]. The (1R,2R,5S) isomer is explicitly listed among the seven possible stereoisomers that must be controlled and detected during industrial production, as even trace incorporation into the final API would produce a diastereomer with altered pharmacological properties [1]. In the chiral HPLC method disclosed in CN107543872B, edoxaban tosylate hydrate and its isomer impurities—including compounds with differing cyclohexane stereochemistry—are baseline-resolved, confirming that the (1R,2R,5S) impurity can be quantified independently from the active (1R,2S,5S) species [2].
| Evidence Dimension | Stereochemical configuration at cyclohexane C1, C2, C5 |
|---|---|
| Target Compound Data | (1R,2R,5S) - 2-hydroxy substituent, trans relationship to 1-NHBoc |
| Comparator Or Baseline | Active edoxaban intermediate: (1R,2S,5S) - 2-amino substituent, cis relationship to 1-NHBoc |
| Quantified Difference | Configurationally distinct diastereomer; literature confirms stereochemistry-dependent anti-fXa activity variation across seven stereoisomers (exact IC50 fold-difference not publicly disclosed for this specific impurity) |
| Conditions | Chiral HPLC separation per CN107543872B; stereochemical assignment confirmed by X-ray crystallography and NMR in EP1925611 |
Why This Matters
Procurement of the correct (1R,2R,5S) stereoisomer is essential for its use as an impurity marker; an incorrect stereoisomer would co-elute differently in chiral HPLC and invalidate system suitability tests.
- [1] Sadhu, P.S. et al. An efficient stereoselective synthesis of six stereoisomers of 3,4-diaminocyclohexane carboxamide as key intermediates for the synthesis of factor Xa inhibitors. Tetrahedron, 2017, 73, 1381-1388. View Source
- [2] Li, G. et al. Method for separating and determining edoxaban tosylate hydrate and isomer impurities thereof by chiral high performance liquid chromatography. CN107543872B, 2016. View Source
